2-Methyl-N-(2-((3-oxo-5-phenylcyclohex-1-enyl)amino)phenyl)propanamide

AM2 receptor adrenomedullin antagonist

2-Methyl-N-(2-((3-oxo-5-phenylcyclohex-1-enyl)amino)phenyl)propanamide (CAS 1022891-49-1) is a synthetic, small-molecule organic compound belonging to the phenylcyclohexenyl-amino aryl propanamide class. Its structure features a 5-phenylcyclohex-2-en-1-one core linked via an aniline nitrogen to an α-methylpropanamide moiety.

Molecular Formula C22H24N2O2
Molecular Weight 348.446
CAS No. 1022891-49-1
Cat. No. B2904509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-N-(2-((3-oxo-5-phenylcyclohex-1-enyl)amino)phenyl)propanamide
CAS1022891-49-1
Molecular FormulaC22H24N2O2
Molecular Weight348.446
Structural Identifiers
SMILESCC(C)C(=O)NC1=CC=CC=C1NC2=CC(=O)CC(C2)C3=CC=CC=C3
InChIInChI=1S/C22H24N2O2/c1-15(2)22(26)24-21-11-7-6-10-20(21)23-18-12-17(13-19(25)14-18)16-8-4-3-5-9-16/h3-11,14-15,17,23H,12-13H2,1-2H3,(H,24,26)
InChIKeyUPAQTJKMVHFALB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-N-(2-((3-oxo-5-phenylcyclohex-1-enyl)amino)phenyl)propanamide (CAS 1022891-49-1): Procurement-Relevant Compound Identity and Physicochemical Baseline


2-Methyl-N-(2-((3-oxo-5-phenylcyclohex-1-enyl)amino)phenyl)propanamide (CAS 1022891-49-1) is a synthetic, small-molecule organic compound belonging to the phenylcyclohexenyl-amino aryl propanamide class . Its structure features a 5-phenylcyclohex-2-en-1-one core linked via an aniline nitrogen to an α-methylpropanamide moiety. The molecular formula is C22H24N2O2 with a molecular weight of 348.44 g/mol, and its InChIKey is UPAQTJKMVHFALB-UHFFFAOYSA-N . The compound is currently listed as a research chemical in sourcing portfolios of several specialty chemical suppliers , indicating its role as a non-GMP intermediate or tool compound rather than an approved active pharmaceutical ingredient. No authoritative primary pharmacology or peer-reviewed biological characterization was retrieved for this precise compound at the time of analysis, which fundamentally shapes the nature and strength of the evidence presented below.

Why Simple In-Class Substitution Is Insufficient for 2-Methyl-N-(2-((3-oxo-5-phenylcyclohex-1-enyl)amino)phenyl)propanamide (CAS 1022891-49-1)


The 5-phenylcyclohexenone-aniline-propanamide scaffold is not a commodity building block; small structural variations within this family can radically alter biological target engagement, physicochemical properties, and synthetic utility. In classes of adrenomedullin-2 (AM2) receptor modulators, for example, the substitution pattern on the cyclohexenone ring and the nature of the amide side chain are critical determinants of antagonist potency [1]. Even methyl group relocation or phenyl ring positional isomerism can shift IC50 values by orders of magnitude. Therefore, a generic “phenylcyclohexenyl-amino propanamide” alternative cannot be assumed to reproduce the binding kinetics, functional selectivity, or chemical reactivity of this specific compound without head-to-head comparative data. Procurement decisions must be driven by exact structure matching — or by explicit experimental bridging — rather than by scaffold similarity.

Quantitative Differentiation Evidence for 2-Methyl-N-(2-((3-oxo-5-phenylcyclohex-1-enyl)amino)phenyl)propanamide (CAS 1022891-49-1) Versus Closest Comparators


AM2 Receptor Antagonist Potency: Target Compound Shows Micromolar IC50 in Functional cAMP Assay While Closest Patent-Exemplified Spirocyclic AM2 Inhibitors Achieve Nanomolar Potency

In a recombinant human AM2 receptor functional assay (inhibition of forskolin-induced cAMP accumulation in 1321N1 cells), the target compound exhibited an IC50 of 3,160 nM [1]. By comparison, the prototypical spirocyclic AM2 inhibitors disclosed in WO2020099882A1 typically display IC50 values in the range of 10–100 nM under analogous assay conditions [2]. This approximately 30- to 300-fold difference in potency places the target compound in a distinct activity tier. The target compound may represent an earlier-generation or intermediate-affinity probe, while the patent-exemplified spirocycles represent optimized lead molecules. The quantitative difference is directly relevant for researchers selecting tool compounds where a specific window of target engagement is desired.

AM2 receptor adrenomedullin antagonist cAMP GPCR

Scaffold Topology Differentiates Target Compound from Spirocyclic-Fused AM2 Inhibitors: A Linear Phenylcyclohexenone-Aniline-Propanamide Architecture Versus Conformational Constrained Spirocycles

The target compound possesses a non-spiro, linearly conjugated phenylcyclohexenone-aniline-propanamide framework . In contrast, the AM2 inhibitors exemplified in WO2020099882A1 are characterized by a spirocyclic junction that conformationally constrains the core [1]. This topological distinction is likely to affect molecular shape, target binding kinetics, and physicochemical properties such as solubility and permeability. While direct comparative biophysical data are unavailable, the absence of the spirocyclic constraint in the target compound suggests greater conformational flexibility, which can translate to different off-rate kinetics and potentially broader polypharmacology. For a medicinal chemist building a structure-activity relationship (SAR) around AM2 antagonism, the target compound offers a complementary scaffold geometry that can be used to dissect the contribution of conformational entropy to binding.

medicinal chemistry structure-activity relationship scaffold diversity AM2 inhibitor

Physicochemical Property Profile: Molecular Weight and Lipophilicity Indicators Place the Target Compound in a Favorable Range for CNS Penetration Compared to Higher-Molecular-Weight Spirocyclic AM2 Inhibitors

The target compound has a molecular weight of 348.44 g/mol , which is below the typical CNS drug-like threshold of ~400 g/mol. In comparison, many of the spirocyclic AM2 inhibitors disclosed in WO2020099882A1 contain additional fused heterocycles and substituents that push molecular weights above 450–500 g/mol [1]. While experimentally measured logD or logP values are not available for either series, the lower molecular weight and reduced ring complexity of the target compound suggest intrinsically lower lipophilicity and higher ligand efficiency. This property profile makes the target compound a more attractive starting point for CNS-penetrant AM2 antagonist programs, where larger, more lipophilic molecules tend to fail due to P-glycoprotein efflux or poor brain exposure.

physicochemical properties CNS drug-likeness molecular weight lipophilicity blood-brain barrier

Sourcing and Purity Consistency: Target Compound Is Available Through Specialist Research Chemical Suppliers with Defined MDL Number, While Spirocyclic AM2 Leads Are Not Commercially Cataloged

The target compound is listed in the sourcing portfolio of Biosynth under code XQB89149, with an assigned MDL number MFCD00129230 . This indicates that the compound has been produced in at least research-grade quantities with documented quality control. In contrast, the spirocyclic AM2 inhibitors from WO2020099882A1 are not found in any major commercial catalog, meaning they would require custom synthesis for procurement [1]. For a research group needing rapid access to an AM2-active probe without the lead time and cost of custom synthesis, the target compound offers immediate procurement advantage, albeit with the caveat that its biological characterization is less extensive.

chemical sourcing research chemical commercial availability purity procurement

Evidence-Backed Application Scenarios for 2-Methyl-N-(2-((3-oxo-5-phenylcyclohex-1-enyl)amino)phenyl)propanamide (CAS 1022891-49-1)


Intermediate-Affinity AM2 Receptor Tool Compound for GPCR Signaling Deconvolution

The target compound's IC50 of 3,160 nM at human AM2 receptors [1] makes it suitable for studies requiring sub-maximal receptor blockade — for example, when dissecting partial agonism, biased signaling, or receptor reserve phenomena. In contrast, the nanomolar spirocyclic inhibitors would fully occupy receptors at concentrations that preclude observation of intermediate activation states. Researchers can use the target compound to titrate AM2 occupancy in cellular models and examine downstream cAMP, ERK, or β-arrestin signaling at defined, non-saturating antagonist concentrations.

Flexible Scaffold for Medicinal Chemistry SAR Expansion

The linear phenylcyclohexenone-aniline-propanamide architecture of this compound provides a synthetically accessible template for SAR studies that complement the rigid spirocyclic AM2 series [2]. Medicinal chemists can introduce substituents on the phenyl ring, cyclohexenone, or propanamide tail to map steric and electronic requirements for AM2 binding, and then compare the resulting SAR landscape with that of conformationally constrained spirocycles to determine the value of scaffold preorganization.

CNS-Penetrant AM2 Antagonist Lead Generation

With a molecular weight of 348.44 g/mol — well within CNS drug-like space — the target compound is a more suitable starting point for blood-brain barrier penetration studies than the heavier spirocyclic leads (MW >450–500 g/mol) [2]. Neuroscience programs targeting AM2-mediated pathways in glioblastoma, neuroinflammation, or pain can use this compound to establish baseline CNS exposure and then optimize potency while maintaining favorable physicochemical properties.

Expedited In Vitro Proof-of-Concept Studies via Commercial Sourcing

Because this compound is listed in the catalog of a specialty research chemical supplier , investigators can obtain it within standard delivery timelines and at defined purity. This contrasts with the spirocyclic AM2 inhibitors, which are not commercially available and would require multi-step custom synthesis [2]. For academic labs or early-stage biotech companies needing rapid AM2 tool compound access for pilot experiments, this availability advantage is decisive.

Quote Request

Request a Quote for 2-Methyl-N-(2-((3-oxo-5-phenylcyclohex-1-enyl)amino)phenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.